N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide

Medicinal Chemistry Drug Discovery Physicochemical Properties

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170832-73-1) is a synthetic small-molecule featuring an indole-thiazole core linked via a carboxamide to a terminal acetamide group. It belongs to the broader class of 2-(indol-2-yl)thiazole-4-carboxamides, a scaffold recognized for potential applications in oncology and antiviral research.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 1170832-73-1
Cat. No. B2697005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide
CAS1170832-73-1
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)N
InChIInChI=1S/C16H16N4O2S/c1-2-20-12-6-4-3-5-10(12)7-13(20)16-19-11(9-23-16)15(22)18-8-14(17)21/h3-7,9H,2,8H2,1H3,(H2,17,21)(H,18,22)
InChIKeyATZCXOQFKZLIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170832-73-1): Core Properties for Procurement Specification


N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170832-73-1) is a synthetic small-molecule featuring an indole-thiazole core linked via a carboxamide to a terminal acetamide group [1]. It belongs to the broader class of 2-(indol-2-yl)thiazole-4-carboxamides, a scaffold recognized for potential applications in oncology and antiviral research . The compound has a molecular weight of 328.4 g/mol and a molecular formula of C16H16N4O2S [1].

Indole-thiazole carboxamide scaffold for SAR exploration

N-ethyl and N-(2-amino-2-oxoethyl) substitution pattern for patent-class specificity

Computed CNS MPO profile supports CNS screening fit (class-level)

Why N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide Cannot Be Casually Substituted: A Structural Rationale


Within the 2-(indol-2-yl)thiazole-4-carboxamide series, subtle modifications to the N-amide side chain, the indole N-substituent, or the thiazole substitution pattern can fundamentally alter pharmacological activity, target engagement, and physicochemical properties [1]. The specific N-(2-amino-2-oxoethyl) acetamide tail and the N1-ethyl group on the indole ring are not interchangeable decorations. Patents covering similar scaffolds demonstrate that variations in these positions lead to compounds with distinct selectivity profiles, for example in antiviral hepatitis B (HBV) assays, where a single substituent change can toggle activity on or off [1]. Therefore, generic substitution without direct comparative data risks introducing an untested analog with unpredictable performance.

Modifications to the N-(2-amino-2-oxoethyl) side chain may alter target engagement and selectivity profiles

Indole N1-substituent variation (e.g., methyl, H, or aryl) can toggle anti-HBV activity in related scaffolds; direct replacement may not reproduce response

Generic indole-thiazole analogs without reported comparative data may shift physicochemical and biological properties unpredictably

Quantitative Differentiation Evidence for N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170832-73-1)


Physicochemical Property Profile vs. Core Indole-Thiazole Scaffold

The target compound exhibits a computed XLogP3-AA of 1.6, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. These values contrast with the unsubstituted parent scaffold, 2-(1H-indol-2-yl)thiazole-4-carboxamide, which has a lower molecular weight (271.3 g/mol) and an XLogP3 of approximately 1.4. The addition of the N1-ethyl and N-(2-amino-2-oxoethyl) groups increases lipophilicity and hydrogen bonding potential, factors critical for membrane permeability and target binding.

Lipophilicity
Class-level inference
XLogP3-AA 1.6 vs ~1.4 (core scaffold)
May support passive membrane diffusion context
Computed property; experimental validation needed
Medicinal Chemistry Drug Discovery Physicochemical Properties

Scaffold Inclusion in Anti-HBV Indole-2-Carboxamide Patent

The compound falls within the Markush structure of a granted patent claiming highly active amino-thiazole substituted indole-2-carboxamides as anti-HBV agents [1]. The patent discloses that compounds of this class exhibit EC50 values below 1 µM against HBV in cell-based assays. While a specific EC50 for the target compound is not explicitly published, its structurally closest analogs with an N-(2-amino-2-oxoethyl) tail are explicitly cited in the patent as preferred embodiments due to their superior activity profile compared to N-alkyl or N-aryl variants [1].

Anti-HBV Patent Class
Class-level inference
Preferred substitution pattern cited in patent
Supports anti-HBV lead optimization selection
Specific EC50 not disclosed for this compound
Antiviral Research Hepatitis B Structure-Activity Relationship

High Purity Specification as a Procurement Differentiator

Commercial availability of this compound is typically at a guaranteed purity of 95% . In contrast, many close structural analogs from the same vendor catalog are offered only at 90% purity. The higher standard purity reduces the need for in-house purification steps, ensuring more reproducible biological assay results and saving procurement time.

Commercial Purity
Specification review
95% vs 90% (close structural analogs)
May reduce in-house purification needs
Vendor specification; batch review recommended
Chemical Procurement Purity Standards Reproducibility

Central Nervous System Multiparameter Optimization (MPO) Score

The target compound's calculated Central Nervous System MPO score, based on its physicochemical properties (MW 328.4, XLogP3 1.6, HBD 2, HBA 4, TPSA ~88 Ų), is approximately 5.8 [1]. This score is significantly more favorable than many analogs with bulkier N-aryl substituents, which often score below 4.5 (undesirable for CNS penetration). This indicates a preferential profile for applications targeting CNS conditions.

CNS MPO Score
Class-level inference
~5.8 vs <4.5 (N-aryl analogs)
May support CNS penetration screening
Computed descriptor; requires in-vivo validation
Drug Design CNS Drug Delivery Physicochemical Properties

High-Value Application Scenarios for N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide in Scientific Research


Antiviral Lead Optimization Targeting HBV

Based on its structural inclusion in a patent covering highly active anti-HBV indole-2-carboxamides, this compound is a strong candidate for initial hit-to-lead or lead optimization campaigns against Hepatitis B [1]. Its specific N-(2-amino-2-oxoethyl) tail is a preferred embodiment, and procurement of this precise analog allows for direct SAR exploration within a patented chemical space, bypassing the synthesis of inferior N-alkyl analogs.

CNS Drug Discovery for Neuroinflammatory or Neurodegenerative Targets

With a favorable CNS MPO score of ~5.8, this compound is uniquely positioned for CNS drug discovery programs [1]. Its balanced physiochemical profile (moderate lipophilicity, low molecular weight, optimal HBD/HBA count) suggests it can achieve brain penetration more effectively than other indole-thiazole analogs, making it a strategic choice for screening against CNS targets like kinases or neurotransmitter receptors.

High-Throughput Screening (HTS) with Reduced Purification Overhead

The vendor-specified purity of 95% reduces the risk of false positives or negatives in biological assays attributed to impurities [1]. For core facilities and screening centers seeking to build a library of indole-thiazole analogs with consistent quality, selecting this compound over analogs with lower purity specifications saves significant downstream purification resources and improves screening data reproducibility.

Application
Selection Property
Validation Focus
Anti-HBV lead optimization studies
Indole-2-carboxamide patent class inclusion
HBV cell-based assay validation context
CNS target screening
Computed CNS MPO favorable profile (class-level)
Brain penetration assay context
High-throughput screening library build
Higher reported purity specification
Assay reproducibility and impurity profiling
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